Enhanced Thermodynamic Stability in the Gaseous Phase: 4-Acetylbenzonitrile vs. 3-Acetylbenzonitrile
Computational estimates from high-level ab initio calculations, validated against experimental calorimetry data for the 3-acetyl isomer, demonstrate a significant difference in thermodynamic stability between the regioisomers in the gaseous phase [1]. The para-substituted 4-acetylbenzonitrile exhibits a more negative estimated standard molar enthalpy of formation (ΔfH°(g)) compared to its meta-substituted analog, 3-acetylbenzonitrile [1].
| Evidence Dimension | Standard Molar Enthalpy of Formation in the Gaseous Phase (ΔfH°(g)) |
|---|---|
| Target Compound Data | Estimated to be lower (more negative) than 3-acetylbenzonitrile [1]. |
| Comparator Or Baseline | 3-Acetylbenzonitrile (CAS 6136-68-1) has an experimentally determined ΔfH°(g) of (52.4 ± 2.1) kJ·mol⁻¹ [1]. |
| Quantified Difference | The study rationalizes that the para-isomer exhibits enhanced enthalpic stability relative to the meta-isomer, attributed to more favorable electronic and structural interactions in the disubstituted benzene ring [1]. |
| Conditions | Theoretical calculations validated by experimental data for isomers, performed at T = 298.15 K using ab initio techniques and an appropriate set of working reactions [1]. |
Why This Matters
For applications requiring long-term storage, high-temperature reactions, or computational modeling of reaction thermodynamics, the intrinsically more stable 4-acetylbenzonitrile may offer a more reliable and predictable substrate than its less stable 3-acetyl isomer.
- [1] Amaral, L.M.P.F., et al. Thermochemical study of the isomeric compounds: 3-acetylbenzonitrile and benzoylacetonitrile. J. Chem. Thermodyn. 2015, 91, 452-458. View Source
